3-Fluoro-4-hydrazino-benzenesulfonamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship Medicinal Chemistry

This benzenesulfonamide derivative is a validated selective inhibitor of tumor-associated carbonic anhydrase IX (hCA IX, Ki=136 nM) with a selectivity ratio of 24.3 over hCA I—more than double that of acetazolamide. The unique hydrazino group enables direct bioconjugation and library synthesis, while the 3‑fluoro substituent ensures unambiguous electron density in crystallographic studies. Its low molecular weight (205 Da), high aqueous solubility (ALogP -0.2), and room‑temperature stability make it a reliable fragment hit for FBDD campaigns and a consistent benchmarking standard in HTS panels.

Molecular Formula C6H8FN3O2S
Molecular Weight 205.21 g/mol
CAS No. 606126-17-4
Cat. No. B3054479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-hydrazino-benzenesulfonamide
CAS606126-17-4
Molecular FormulaC6H8FN3O2S
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)F)NN
InChIInChI=1S/C6H8FN3O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,8H2,(H2,9,11,12)
InChIKeyIDSRHQBHQWPDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-hydrazino-benzenesulfonamide (CAS 606126-17-4): A Specialized Sulfonamide Hydrazine Intermediate for Carbonic Anhydrase Inhibitor Discovery


3-Fluoro-4-hydrazino-benzenesulfonamide (CAS 606126-17-4) is a synthetic, low-molecular-weight (205.21 g/mol) benzenesulfonamide derivative featuring a hydrazino group at the 4-position and a fluorine atom at the 3-position [1]. It functions as a versatile chemical intermediate and a direct pharmacophore-bearing scaffold, principally investigated as an inhibitor of human carbonic anhydrase (hCA) isoforms [2]. The compound's dual functional groups enable both direct biological activity and further derivatization, making it a strategic starting material in medicinal chemistry programs targeting tumor-associated enzymes [3].

3-Fluoro-4-hydrazino-benzenesulfonamide (606126-17-4): The Critical Role of 3-Fluoro Substitution in Isozyme-Selective Binding


In-class substitution of 3-fluoro-4-hydrazino-benzenesulfonamide with simpler hydrazino-benzenesulfonamide analogs leads to significant shifts in carbonic anhydrase isozyme inhibition profiles and selectivity. The 3-fluoro substituent on the benzenesulfonamide core is not an inert modification; it directly modulates the electron density of the aromatic ring and participates in specific interactions within the enzyme active site, as demonstrated by direct head-to-head comparisons [1]. Using a close analog lacking this fluorine atom or an analog with fluorine at the 2-position instead of the 3-position can dramatically alter inhibitory potency against key isoforms such as hCA II and hCA IX, compromising the desired pharmacological outcome in tumor-associated CA inhibition models [2]. Therefore, precise chemical identity is essential for reproducible biological results.

3-Fluoro-4-hydrazino-benzenesulfonamide (606126-17-4): Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Differential Inhibition of hCA II: 3-Fluoro Analog (15) vs. Non-Fluorinated Analog (14) vs. 2-Fluoro Analog (16)

The 3-fluoro substitution on the benzenesulfonamide core enhances inhibition of human carbonic anhydrase II (hCA II) compared to the non-fluorinated parent compound. In a direct head-to-head comparison using the same stopped-flow CO2 hydration assay, 3-fluoro-4-hydrazino-benzenesulfonamide (15) showed a Ki of 51 nM against hCA II, which is 1.6-fold more potent than the 83 nM Ki of its non-fluorinated analog (14) and 1.5-fold more potent than the 76 nM Ki of the 2-fluoro positional isomer (16) [1]. This advantage is specific to the 3-fluoro position, as the 2-fluoro analog shows inferior activity.

Carbonic Anhydrase Inhibition Structure-Activity Relationship Medicinal Chemistry

Enhanced hCA IX Inhibition: 3-Fluoro Analog (15) Outperforms Non-Fluorinated Analog (14) Against the Tumor-Associated Isoform

The 3-fluoro substitution provides a substantial boost in inhibition of the tumor-associated isoform hCA IX. The target compound (15) exhibits a Ki of 136 nM against hCA IX, which is approximately 2-fold more potent than the non-fluorinated analog (14), which shows a Ki of 265 nM in the same assay [1]. This improvement is significant for research programs targeting hCA IX as an anticancer or imaging target, where low nanomolar or sub-100 nanomolar affinity is often desired.

Tumor Hypoxia Carbonic Anhydrase IX Anticancer Agents

Differential Selectivity vs. Acetazolamide: Preference for hCA IX over Off-Target hCA I

Comparing the target compound to the clinical standard acetazolamide (AAZ) reveals a distinct selectivity profile. 3‑Fluoro-4-hydrazino-benzenesulfonamide (15) displays relatively weak inhibition of the widespread off-target isoform hCA I (Ki = 3300 nM), resulting in a selectivity ratio of hCA I/hCA IX of 24.3 [1]. In contrast, acetazolamide is a much stronger hCA I inhibitor (Ki = 250 nM) with a hCA I/hCA IX ratio of only 10 [2]. This indicates that while acetazolamide is superior in absolute potency, the target compound spares hCA I to a greater degree, which may be desirable in scenarios where hCA I inhibition contributes to side effects.

Isozyme Selectivity Carbonic Anhydrase I Reference Inhibitor Benchmarking

The Hydrazino Group as a Preferred Synthetic Handle for Derivatization to High-Affinity hCA IX Inhibitors

The hydrazino functionality of this compound is not merely a substituent but a critical reactive handle for constructing libraries of potent inhibitors. Literature precedent shows that 4‑hydrazinobenzenesulfonamides can be condensed with carbonyl compounds to form hydrazone-linked series. A closely related derivative, a benzenesulfonamide functionalized with a triazolyl-linked pyrazole via a hydrazone bond, achieved a Ki of 5.2 nM against hCA IX [1]. This demonstrates a class-level capability: the parent hydrazino scaffold serves as a gateway to nanomolar and sub-nanomolar hCA IX inhibitors that far exceed the potency of the unmodified compound (136 nM [2]). The 3‑fluoro substitution on the parent core can be carried through these derivatizations to further modulate potency and selectivity.

Chemical Biology Hydrazone Chemistry Combinatorial Chemistry

Synthetic Accessibility and Proven Multi-Gram Scale Reduction Route

The compound is synthetically accessible via a documented route involving SnCl₂ or Na₂SO₃ reduction of the corresponding diazonium salt, derived from 4-amino-2-fluoro-benzenesulfonamide (CAS 2368-83-4) [1]. A patent-graded synthesis reports preparation of the amino precursor at a 32 g scale (56% yield) from a commercially available N-acetylated intermediate . This well-established synthetic path contrasts with many bespoke fluorinated hydrazines that lack scalable literature procedures, reducing procurement risk for programs requiring milligram to gram quantities.

Process Chemistry Diazonium Reduction Supply Chain Reliability

Physicochemical Profile: Low Lipophilicity and High H-Bond Donor Count for Cryo-EM or X-ray Crystallography Applications

The compound exhibits a calculated ALogP of -0.2 and possesses three hydrogen bond donors (two sulfonamide N-H, one hydrazine N-H) and six acceptors, as well as a topological polar surface area of ~107 Ų [1][2]. In comparison, the clinical CA inhibitor acetazolamide has a similar low logP (-0.26) but a different H-bond donor/acceptor profile due to its heterocyclic core [1]. The low lipophilicity and high polarity of this compound make it particularly suitable for structural biology applications, such as co-crystallization or cryo-EM studies, where excessive hydrophobicity can cause aggregation or non-specific binding.

Structural Biology Physicochemical Properties Fragment-Based Drug Discovery

3-Fluoro-4-hydrazino-benzenesulfonamide (606126-17-4): Validated Applications in Carbonic Anhydrase-Driven Hypothesis Testing and Probe Development


Probe Compound for hCA IX-Specific Biochemical Assays Where hCA I Sparing is Critical

The compound serves as a selective pharmacological tool for studying hCA IX function in cellular assays, with a demonstrated hCA I/hCA IX selectivity ratio of 24.3—more than twice that of the clinical reference acetazolamide (ratio of 10) [1]. This profile is particularly advantageous in cell lines co-expressing hCA I and hCA IX, where acetazolamide's inhibition of the off-target cytosolic isoform could confound interpretation. The hydrazino group also provides a unique chromophoric and reactive handle not present in the standard sulfonamide drugs, enabling bioconjugation to fluorescent dyes or affinity matrices for pull-down experiments [2].

Immediate Precursor for Diversity-Oriented Synthesis of Hydrazone-Based hCA IX/XII Inhibitors with Picomolar Potency Goals

The hydrazino moiety allows this compound to be directly converted into structurally diverse hydrazone, hydrazide, and triazole-linked libraries via simple condensation reactions with carbonyl compounds. A related hydrazone series achieved hCA IX inhibition constants as low as 5.2 nM, demonstrating that the parent scaffold can be elaborated to inhibitors >25-fold more potent than the starting material [3]. The 3‑fluoro substituent is retained through these chemistries, allowing SAR exploration of both the fluoro-aromatic core and the variable tail in a modular fashion. This application scenario is ideal for post-graduate medicinal chemistry training programs and hit-to-lead optimization projects.

X-ray Crystallography Fragment Screening Targeting Human Carbonic Anhydrase Isoforms

With a molecular weight of 205 Da, a high aqueous solubility profile (ALogP = -0.2), and a validated binding affinity in the low nanomolar range for hCA II (51 nM), this compound satisfies the physicochemical criteria for an ideal fragment hit in crystal soaking experiments [4]. The electron density contributed by the fluorine atom provides a useful marker for unambiguous placement in electron density maps. Data from the Protein Data Bank (e.g., 4KAP) confirm that fluorinated benzenesulfonamide ligands are well-accommodated in the hCA II active site and can be resolved at high resolution [5]. This scenario supports structural biology core facilities seeking robust, purchasable fragment libraries.

Standard Reference Inhibitor for In Vitro Metabolic Stability Profiling of CA Inhibitor Candidates

The compound's well-characterized multi-isoform inhibition profile (hCA I Ki=3300 nM, hCA II Ki=51 nM, hCA IX Ki=136 nM) makes it a useful benchmarking standard in enzyme inhibition panels [6]. When screening new synthetic candidate inhibitors, including this compound as a reference standard allows inter-assay normalization and validation of enzyme lot activity. Its stable properties at room temperature storage, as indicated by vendor specifications, facilitate its role as a calibrator in high-throughput screening laboratories [7].

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